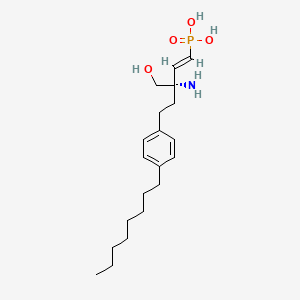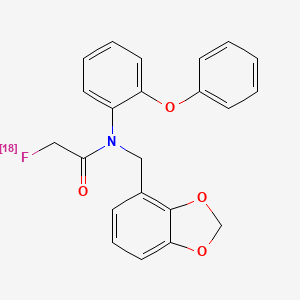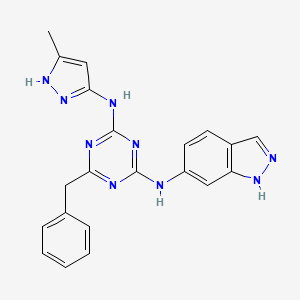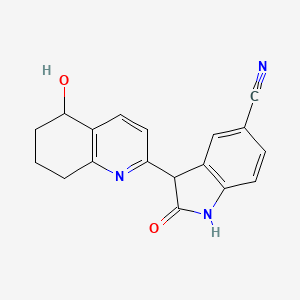![molecular formula C14H8Cl3F3N4OS B10834992 N-[2-[4,7-dichloro-6-(3-chlorothiophen-2-yl)pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-2,2,2-trifluoroacetamide](/img/structure/B10834992.png)
N-[2-[4,7-dichloro-6-(3-chlorothiophen-2-yl)pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID27828716-Compound-16: is a novel small molecule activator known for its potential in activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This compound has shown promise in mitigating oxidative stress and protecting cells from oxidative injury, particularly in osteoblasts .
Preparation Methods
The preparation of PMID27828716-Compound-16 involves several synthetic routes and reaction conditions. One method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods for this compound are still under research and development, focusing on optimizing yield and purity .
Chemical Reactions Analysis
PMID27828716-Compound-16: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID27828716-Compound-16: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in activating the Nrf2 signaling pathway and protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to oxidative stress, such as osteoporosis and osteonecrosis.
Industry: Potential applications in developing new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of PMID27828716-Compound-16 involves the activation of the Nrf2 signaling pathway. This compound induces the dissociation of Keap1 from Nrf2, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to antioxidant response elements (ARE) in the promoter regions of target genes, increasing the transcription of antioxidant and cytoprotective genes. This process helps mitigate oxidative stress and protect cells from oxidative injury .
Comparison with Similar Compounds
PMID27828716-Compound-16: is unique in its potent activation of the Nrf2 signaling pathway compared to other similar compounds. Some similar compounds include:
Compound 17: Another Nrf2 activator with slightly different chemical structure and potency.
Compound 18: Known for its role in oxidative stress protection but with different molecular targets.
Compound 19: Similar in structure but less effective in activating the Nrf2 pathway.
These comparisons highlight the uniqueness of PMID27828716-Compound-16 in its specific activation of the Nrf2 pathway and its potential therapeutic applications.
Properties
Molecular Formula |
C14H8Cl3F3N4OS |
|---|---|
Molecular Weight |
443.7 g/mol |
IUPAC Name |
N-[2-[4,7-dichloro-6-(3-chlorothiophen-2-yl)pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C14H8Cl3F3N4OS/c15-6-1-4-26-11(6)9-7(16)8-10(12(17)23-5-22-8)24(9)3-2-21-13(25)14(18,19)20/h1,4-5H,2-3H2,(H,21,25) |
InChI Key |
OHSATPMXJJAETD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Cl)C2=C(C3=C(N2CCNC(=O)C(F)(F)F)C(=NC=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-4-(1-methylpiperidin-4-yl)-6-(3-pyrrolidin-1-ylsulfonylanilino)-3H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B10834914.png)
![2-(6-Aminopurin-9-yl)-5-[2-[(4-chloropyrimidin-2-yl)amino]ethylsulfanylmethyl]oxolane-3,4-diol](/img/structure/B10834915.png)
![3-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-(1-methylpiperidin-4-yl)benzenesulfonamide](/img/structure/B10834928.png)
![4-[6-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-pyridinyl]-1-Piperazinepropanol](/img/structure/B10834936.png)




![(6S)-7-[2-Chloro-3-(trifluoromethyl)benzyl]-6-ethyl-3-pyrazin-2-yl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B10834984.png)
![[2-chloro-3-(trifluoromethyl)phenyl]-[(8R)-8-methyl-4-(1H-pyrazol-5-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone](/img/structure/B10834987.png)
![5-(4-Methoxy-phenyl)-3-(pyrimidin-2-ylamino)-1,5-dihydro-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B10834999.png)

![Methyl-[methyl-[4-methyl-2-[3-(4-phenylphenyl)phenyl]pentanoyl]amino]cyanamide](/img/structure/B10835007.png)

